

Application Notes and Protocols for the RR6 Prognostic Tool in Myelofibrosis

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Compound of Interest

Compound Name: RR6

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These application notes provide a detailed methodology for implementing the **RR6** prognostic tool, a clinical model designed to predict survival in myelofibrosis (MF) patients after six months of treatment with ruxolitinib. Adherence to these protocols is crucial for accurate risk stratification and for identifying patients who may benefit from alternative therapeutic strategies.

Introduction to the RR6 Prognostic Tool

The "Response to Ruxolitinib after 6 months" (**RR6**) tool is a prognostic model that stratifies patients with myelofibrosis into low, intermediate, and high-risk categories for overall survival, based on their clinical response to ruxolitinib within the first six months of therapy.^{[1][2][3][4]} The model utilizes three key predictor variables assessed at baseline, three months, and six months: ruxolitinib dose, palpable spleen length reduction, and red blood cell (RBC) transfusion requirements.^{[2][3][4]} Early identification of patients with a poor prognosis using the **RR6** tool can inform clinical decisions, including the consideration of second-line treatments or allogeneic stem cell transplantation.^{[1][3]}

Recent studies have also highlighted the value of integrating molecular data with the **RR6** score, particularly the presence of high molecular risk (HMR) mutations and mutations in the RAS signaling pathway, to further refine its prognostic accuracy.

Data Presentation: RR6 Scoring System

Accurate and consistent data collection is fundamental to the application of the **RR6** tool. The following tables summarize the scoring system for each variable at the specified time points.

Table 1: **RR6** Prognostic Tool Scoring System[1][3][4]

Risk Factor	Assessment Time Points	Scoring Criteria	Points
Ruxolitinib Dose	Baseline, 3 Months, and 6 Months	Dose <20 mg twice daily at all three time points	1
Spleen Response	3 Months and 6 Months	Palpable spleen length reduction from baseline ≤30% at both time points	1.5
Transfusion Need	3 Months and/or 6 Months	Red blood cell transfusion required at either 3 or 6 months	1
Transfusion Need	Baseline, 3 Months, and 6 Months	Red blood cell transfusion required at all three time points	1.5

Table 2: **RR6** Risk Stratification[1][4]

Total Risk Score	Risk Category	Median Overall Survival (OS)
0	Low Risk	Not Reached
1 - 2	Intermediate Risk	61 months
≥2.5	High Risk	33 months

Experimental Protocols

The following protocols provide detailed methodologies for the collection of data required for the **RR6** prognostic tool.

Protocol for Assessment of Palpable Spleen Length

Objective: To standardize the measurement of palpable spleen length below the left costal margin (LCM).

Materials:

- Examination table
- Metric tape measure

Procedure:

- **Patient Positioning:** The patient should be in the supine position on the examination table. To ensure abdominal relaxation, the patient may be asked to bend their knees.[5][6]
- **Locating the Left Costal Margin (LCM):** The examiner should first palpate to identify the edge of the left rib cage to establish the LCM as a consistent landmark.[5][6]
- **Palpation Technique:**
 - The examiner should use their right hand to gently palpate the abdomen, starting just below the LCM.
 - The patient is instructed to take a deep breath to facilitate the descent of the spleen.[5][6]
 - The examiner should apply gentle, firm pressure, moving their hand downwards towards the umbilicus with each breath.
- **Measurement:**
 - Once the inferior tip of the spleen is identified, the distance from the LCM to the tip of the spleen should be measured in centimeters using a metric tape measure.[5]
 - The measurement should be recorded to the nearest 0.5 cm.

- Documentation: The palpable spleen length in centimeters below the LCM should be clearly documented in the patient's record at baseline, 3 months, and 6 months of ruxolitinib treatment.
- Imaging Confirmation: In cases where palpation is difficult due to patient body habitus or other clinical reasons, imaging techniques such as ultrasound (US) or magnetic resonance imaging (MRI) are recommended to confirm spleen size.[5][7][8]

Protocol for Documentation of Red Blood Cell (RBC) Transfusion Need

Objective: To systematically document the requirement of RBC transfusions.

Procedure:

- Data Collection Periods: The transfusion history should be reviewed for the following periods:
 - Baseline: The 3 months prior to the initiation of ruxolitinib.
 - 3 Months: The period from the start of ruxolitinib treatment to the 3-month follow-up.
 - 6 Months: The period from the 3-month follow-up to the 6-month follow-up.
- Definition of Transfusion Need: A patient is considered to have a transfusion need if they have received at least one RBC transfusion during the specified data collection period.
- Documentation: For each data collection period, the following information must be recorded in the patient's record:
 - Transfusion Status: A binary entry (Yes/No) indicating whether an RBC transfusion was administered.
 - Date of Transfusion(s): The specific date(s) of each transfusion.
 - Number of Units: The total number of RBC units transfused during the period.
- Data for **RR6** Calculation: For the **RR6** score, only the binary "Yes/No" for transfusion need at each time point (baseline, 3 months, and 6 months) is required.

Protocol for Molecular Analysis of HMR and RAS Pathway Mutations

Objective: To identify the presence of high molecular risk (HMR) and RAS pathway mutations from peripheral blood or bone marrow samples.

1. Sample Collection and Preparation:

- Collect peripheral blood (in EDTA tubes) or bone marrow aspirate from the patient.
- Extract genomic DNA from mononuclear cells using a commercially available DNA extraction kit according to the manufacturer's instructions.
- Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

2. Next-Generation Sequencing (NGS):

- Library Preparation: Prepare a targeted sequencing library using a custom or commercially available myeloid malignancy gene panel. The panel should include, at a minimum, the following HMR and RAS pathway genes:
 - HMR Genes: ASXL1, EZH2, IDH1, IDH2, SRSF2, U2AF1[5]
 - RAS Pathway Genes: NRAS, KRAS, CBL, NF1, BRAF, PTPN11[8]
- Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq) to achieve a mean target coverage of at least 500x.

3. Bioinformatic Analysis:

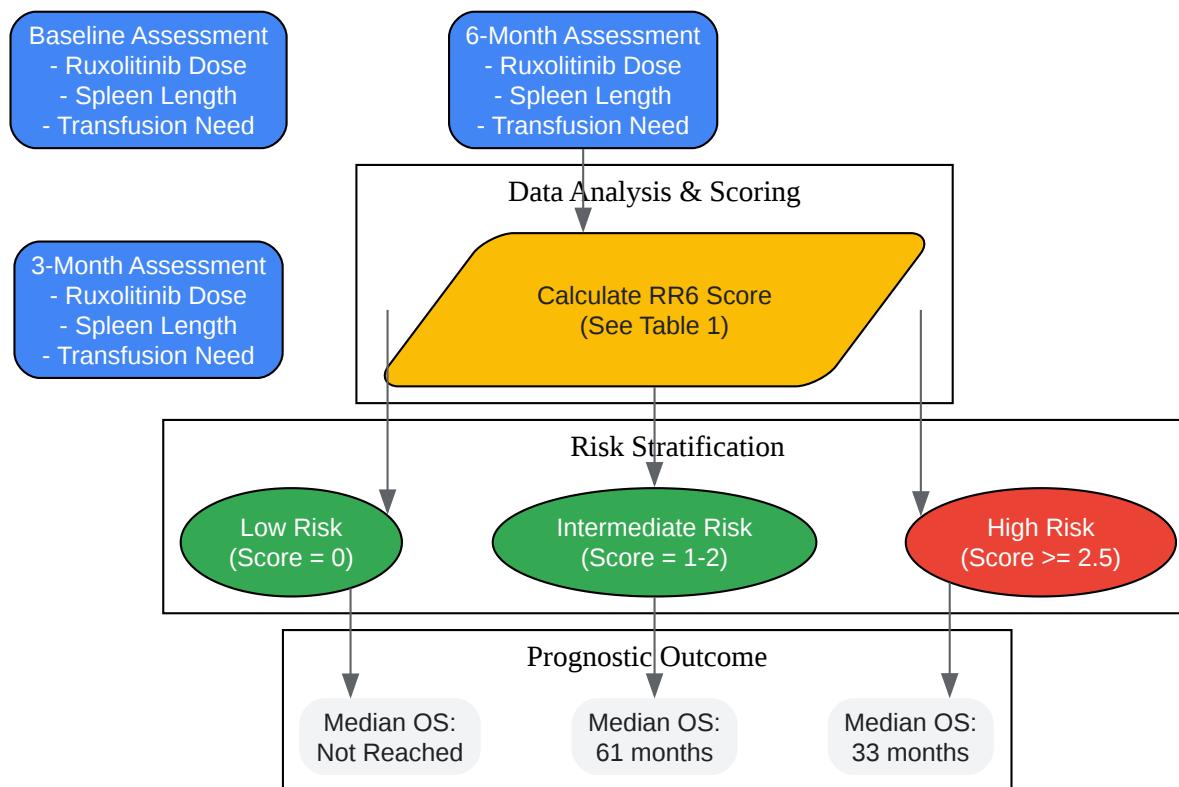
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Alignment: Align the sequencing reads to the human reference genome (e.g., hg19 or hg38) using an aligner such as BWA-MEM.
- Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller optimized for somatic mutations (e.g., MuTect2, VarScan2, or LoFreq).
- Annotation: Annotate the identified variants with information from databases such as dbSNP, COSMIC, and ClinVar to determine their potential pathogenicity and clinical significance.
- Filtering: Filter the variants to retain those that are pathogenic or likely pathogenic with a variant allele frequency (VAF) of $\geq 2\%$.

4. Reporting:

- The final report should clearly list all identified pathogenic or likely pathogenic mutations in the targeted genes.
- This information can then be used to supplement the **RR6** clinical score for a more comprehensive prognostic assessment.

Visualizations

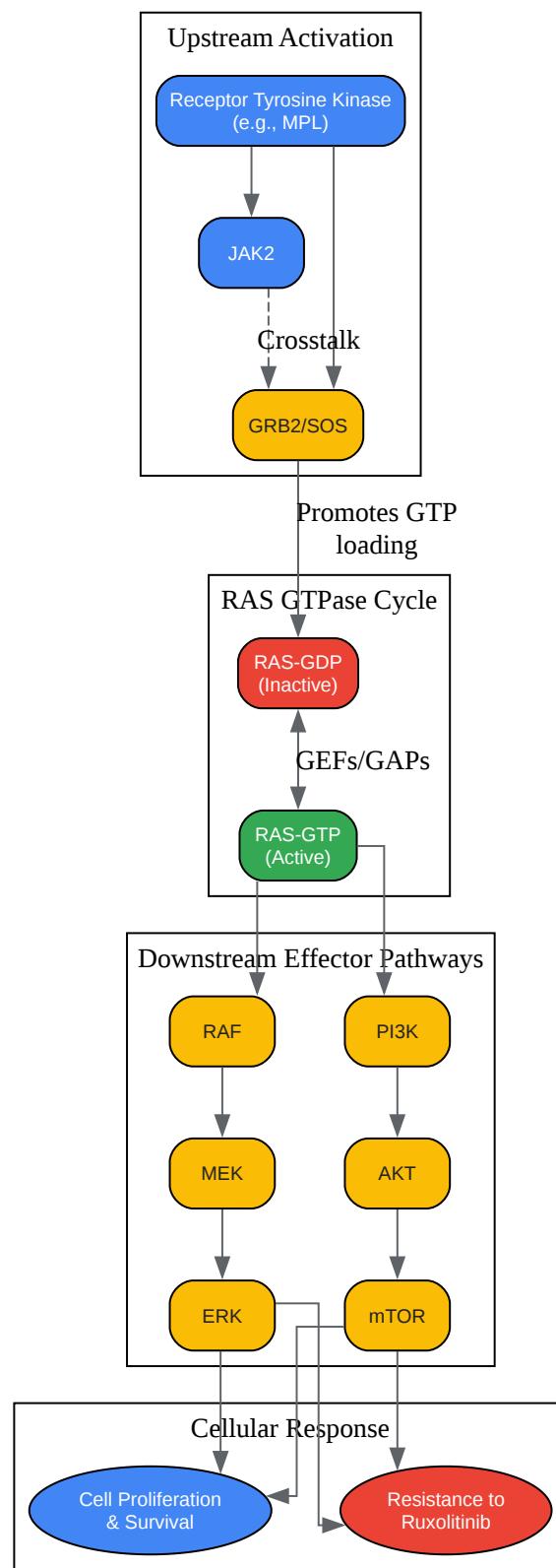
RR6 Prognostic Tool Workflow



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Caption: Workflow for implementing the **RR6** prognostic tool.

RAS Signaling Pathway in Myelofibrosis



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Caption: Simplified RAS signaling pathway in myelofibrosis.

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